molecular formula C6H7BrN2 B2626557 3-Bromo-N-methylpyridin-4-amine CAS No. 84539-38-8

3-Bromo-N-methylpyridin-4-amine

Cat. No. B2626557
CAS RN: 84539-38-8
M. Wt: 187.04
InChI Key: CDKSEZAZZNDVCY-UHFFFAOYSA-N
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Description

3-Bromo-N-methylpyridin-4-amine is a chemical compound with the CAS Number: 84539-38-8 . It has a molecular weight of 187.04 .


Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . This reaction is palladium-catalyzed and produces these novel pyridine derivatives in moderate to good yield .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9) . The molecular formula is C6H7BrN2 .


Chemical Reactions Analysis

Amines, such as this compound, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo nucleophilic substitution reactions with alkyl halides .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 261.7±25.0 °C and its density is predicted to be 1.581±0.06 g/cm3 . The compound is a powder at room temperature .

Scientific Research Applications

1. Role in Aminations and Nucleophilic Substitution Reactions

  • 3-Bromo-N-methylpyridin-4-amine is used in amination processes with potassium amide in liquid ammonia, leading to the formation of diaminopyridines or a mixture of compounds. This reaction explores the influence of substituents on the course of halogenopyridine reactions, providing insights into the mechanisms of these aminations (Streef & Hertog, 2010).
  • It's involved in selective amination reactions catalyzed by palladium-Xantphos complexes, showing high chemoselectivity and isolated yield. This highlights its role in achieving selective functionalization in synthetic chemistry (Ji, Li, & Bunnelle, 2003).

2. Formation of Pyridine-Based Derivatives and Complex Molecules

  • The compound serves as a precursor in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. These derivatives are explored for their potential applications in various fields, such as chiral dopants for liquid crystals and biological activities, indicating its versatility in chemical synthesis (Ahmad et al., 2017).
  • It is also involved in the creation of derivatives like imidazo-[1,2-a]pyridine derivatives, which are studied for their antimicrobial properties. This showcases its role in the development of new bioactive molecules with potential applications in medicine and pharmacology (Desai et al., 2012).

3. Mechanistic Insights and Structural Transformations

  • This compound participates in reactions that offer valuable mechanistic insights, such as the formation of intermediates like 3,4-didehydropyridine and the influence of substituents on the course of aminations. These studies provide a deeper understanding of reaction mechanisms and structural transformations in organic chemistry (Does & Hertog, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers The relevant papers retrieved include studies on the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction . These papers could provide further insights into the properties and potential applications of 3-Bromo-N-methylpyridin-4-amine.

properties

IUPAC Name

3-bromo-N-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKSEZAZZNDVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84539-38-8
Record name 3-bromo-N-methylpyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 10.6 g (98 mmol) 4-(N-methylamino)-pyridine in 200 ml tetrahydrofuran was added dropwise a solution of 14.0 g (49 mmol) 1,3-dibromo-5,5-dimethylhydantoin in 50 ml tetrahydrofuran at room temperature within 1.5 h. The solvent was removed and the residue was re-dissolved in ethyl acetate. The organic phase was washed four times with saturated sodium carbonate solution, dried (sodium sulfate) and evaporated. The residue was purified by flash chromatography to give 10.3 g (56%) of the title compound as white crystals.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
56%

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